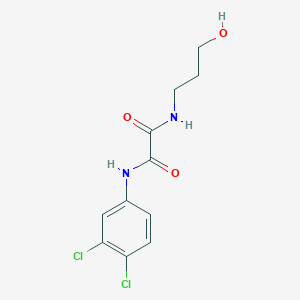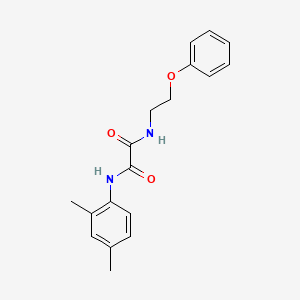
N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE is a synthetic organic compound characterized by the presence of dichlorophenyl and hydroxypropyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 3-chloropropanol.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-N-methylpropanamide
- N-(3,4-Dichlorophenyl)-N-ethylpropanamide
Uniqueness
N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE is unique due to the presence of both dichlorophenyl and hydroxypropyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H12Cl2N2O3 |
|---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-(3-hydroxypropyl)oxamide |
InChI |
InChI=1S/C11H12Cl2N2O3/c12-8-3-2-7(6-9(8)13)15-11(18)10(17)14-4-1-5-16/h2-3,6,16H,1,4-5H2,(H,14,17)(H,15,18) |
InChI Key |
WUOXIXAPMWZNON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCCCO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11112769.png)


![2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methylphenol](/img/structure/B11112793.png)
![2-(3-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11112796.png)
![Diethyl 3,3'-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate)](/img/structure/B11112799.png)
![ethyl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11112805.png)
![2-Oxo-2-phenylethyl 4-[(naphthalen-2-ylsulfanyl)methyl]benzoate](/img/structure/B11112813.png)
![1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone](/img/structure/B11112828.png)
![2-(4-methoxyphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11112829.png)
![2-(4-bromophenyl)-4-(4-{4-[2-(4-bromophenyl)-4-(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole](/img/structure/B11112835.png)
![1-(9H-carbazol-9-yl)-2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11112845.png)
![2-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B11112849.png)
![5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11112851.png)
